molecular formula C11H16N2O2 B14703476 Ethyl cyano(1-methylpiperidin-2-ylidene)acetate CAS No. 21985-15-9

Ethyl cyano(1-methylpiperidin-2-ylidene)acetate

Cat. No.: B14703476
CAS No.: 21985-15-9
M. Wt: 208.26 g/mol
InChI Key: HUUDTCITOBNMTD-UHFFFAOYSA-N
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Description

Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It features a cyano group and a piperidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(1-methylpiperidin-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1-methylpiperidine. This reaction can be carried out under solvent-free conditions or with the use of a suitable solvent. The reaction is often facilitated by heating and stirring to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-methylpiperidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Ethyl cyano(1-methylpiperidin-2-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano(1-methylpiperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group and piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
  • Methyl cyanoacetate
  • Ethyl cyanoacetate

Uniqueness

Ethyl cyano(1-methylpiperidin-2-ylidene)acetate is unique due to its specific structural features, such as the presence of both a cyano group and a piperidine ring. These features confer distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

21985-15-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-methylpiperidin-2-ylidene)acetate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)9(8-12)10-6-4-5-7-13(10)2/h3-7H2,1-2H3

InChI Key

HUUDTCITOBNMTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCCN1C)C#N

Origin of Product

United States

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